molecular formula C8H8BrF2NO2 B13581344 4-Bromo-2-(difluoromethoxy)-6-methoxyaniline

4-Bromo-2-(difluoromethoxy)-6-methoxyaniline

Cat. No.: B13581344
M. Wt: 268.06 g/mol
InChI Key: MLBCPQAAQTZNFP-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)-6-methoxyaniline is an organic compound with the molecular formula C8H8BrF2NO2 It is a derivative of aniline, featuring bromine, difluoromethoxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)-6-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)-6-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)-6-methoxyaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-6-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.

    4-Bromo-2,5-difluorobenzoic acid: Contains a carboxylic acid group instead of an amino group.

    4-Bromo-2,5-dimethoxyphenethylamine: Features a phenethylamine backbone with methoxy groups.

Uniqueness

4-Bromo-2-(difluoromethoxy)-6-methoxyaniline is unique due to the combination of bromine, difluoromethoxy, and methoxy substituents on the benzene ring. This unique structure imparts specific chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.

Biological Activity

4-Bromo-2-(difluoromethoxy)-6-methoxyaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrF₂NO₂. Its structure features a benzene ring substituted with bromine, difluoromethoxy, and methoxy groups, which contribute to its unique chemical properties and biological activities.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmaceutical agent. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of various biological pathways. This property positions it as a candidate for further investigation in drug development and biochemical assays.

The compound's interactions with biological targets can influence enzyme activities and affect metabolic pathways. Studies suggest that it may act as an inhibitor or modulator for specific proteins involved in disease processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-(difluoromethoxy)pyridineContains a pyridine ring instead of a benzene ringDifferent electronic properties due to nitrogen
4-Bromo-2,5-difluorobenzoic acidContains a carboxylic acid groupDifferent functional group affecting reactivity
4-Bromo-2,5-dimethoxyphenethylamineFeatures a phenethylamine backbonePresence of additional methoxy groups
4-Bromo-2-methoxyanilineLacks the difluoromethoxy groupSimpler structure with different reactivity

The unique combination of substituents in this compound enhances its potential utility in medicinal chemistry and material science.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study reported that this compound exhibited an IC50 value indicating significant potency against certain cancer types, suggesting its potential as a therapeutic agent .

Enzyme Inhibition Studies

Enzyme inhibition assays have shown that this compound can effectively modulate the activity of specific enzymes involved in metabolic pathways. This modulation is crucial for understanding its therapeutic implications, particularly in diseases where these enzymes play a significant role .

Properties

Molecular Formula

C8H8BrF2NO2

Molecular Weight

268.06 g/mol

IUPAC Name

4-bromo-2-(difluoromethoxy)-6-methoxyaniline

InChI

InChI=1S/C8H8BrF2NO2/c1-13-5-2-4(9)3-6(7(5)12)14-8(10)11/h2-3,8H,12H2,1H3

InChI Key

MLBCPQAAQTZNFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)OC(F)F)N

Origin of Product

United States

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